N-(2-chlorobenzyl)-4-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(4-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE is a complex organic compound that features a quinazolinone core, a chlorophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(4-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attacks .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(4-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chlorophenyl derivatives
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(4-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(4-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Shares structural similarities but contains a thiazole ring instead of a quinazolinone core.
3-METHYL-4-NITROPHENYL N-(2-CHLOROPHENYL)CARBAMATE: Contains similar functional groups but differs in the core structure.
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(4-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE is unique due to its combination of a quinazolinone core with both chlorophenyl and nitrophenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C26H23ClN4O5 |
---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H23ClN4O5/c27-22-8-3-1-6-19(22)16-28-24(32)10-5-15-29-25(33)21-7-2-4-9-23(21)30(26(29)34)17-18-11-13-20(14-12-18)31(35)36/h1-4,6-9,11-14H,5,10,15-17H2,(H,28,32) |
InChI Key |
VAJAHJSCRLZBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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